(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one

Catalog No.
S801559
CAS No.
104872-06-2
M.F
C22H42O3
M. Wt
354.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-...

CAS Number

104872-06-2

Product Name

(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one

IUPAC Name

(3S,4S)-3-hexyl-4-[(2R)-2-hydroxytridecyl]oxetan-2-one

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20+,21+/m1/s1

InChI Key

RSOUWOFYULUWNE-HKBOAZHASA-N

SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O

Synonyms

[3S-[3α,4β(S*)]]-3-Hexyl-4-(2-hydroxytridecyl)-2-oxetanone;

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)O

The exact mass of the compound (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one (CAS 104872-06-2), formally recognized as Orlistat USP Related Compound A, is a highly specific beta-lactone intermediate and analytical reference standard[1]. Structurally, it is the free alcohol precursor to the anti-obesity drug Orlistat (Tetrahydrolipstatin), containing the intact (3S,4S)-oxetan-2-one core and an (R)-2-hydroxytridecyl side chain [2]. In industrial procurement, this compound is primarily sourced for two distinct workflows: as a highly pure reference standard for HPLC-based impurity profiling in pharmaceutical quality control, and as a stereochemically pure building block for the final-stage synthesis of Orlistat and novel endocannabinoid 2-arachidonoylglycerol (2-AG) hydrolysis inhibitors[3]. Its exact stereochemical scaffold is non-negotiable for both target enzyme binding and regulatory compliance[1].

Substituting this specific compound with closely related analogs, such as Orlistat Dihydropyranone Impurity or the fully esterified Orlistat API, fundamentally disrupts both analytical and synthetic workflows [1]. In pharmaceutical QC, regulatory monographs mandate the use of Orlistat Related Compound A to establish system suitability and calculate relative retention times; using a different impurity standard invalidates the chromatographic assay and prevents batch release [2]. In synthetic applications, utilizing a diastereomeric mixture or a precursor lacking the specific (3S,4S, 2R) stereocenters results in epimeric API products that fail to meet strict pharmacological efficacy thresholds [3]. Furthermore, the unprotected secondary hydroxyl group is uniquely required for the final esterification step; substituting it with a pre-esterified analog prevents the necessary coupling with N-formyl-L-leucine [2].

Chromatographic Resolution for USP Compliance

In HPLC methods for Orlistat API release testing, Orlistat Related Compound A (the free alcohol) exhibits a distinct relative retention time compared to the parent API and other impurities like the open-ring acid [1]. Because it lacks the bulky N-formyl-L-leucine ester, its interaction with the stationary phase ensures baseline resolution from the Orlistat peak [2]. Quantitative assays require this specific standard to determine the impurity mass fraction accurately, as its UV response factor differs significantly from the parent compound [1].

Evidence DimensionChromatographic Retention Time (RT)
Target Compound DataUnique, reproducible RT as specified for USP Related Compound A
Comparator Or BaselineOrlistat API and Related Compounds B/C/D
Quantified DifferenceBaseline resolution (Rs > 1.5) from the API peak, preventing co-elution
ConditionsUSP normal-phase or reverse-phase HPLC impurity assay

Regulatory compliance for Orlistat batch release strictly requires this exact chemical standard to validate chromatographic system suitability.

Stereospecific Scaffold for Orlistat API Synthesis

The synthesis of Orlistat requires the precise coupling of N-formyl-L-leucine to the secondary hydroxyl group of the precursor [1]. Using (3S,4S)-3-Hexyl-4-((R)-2-hydroxytridecyl)oxetan-2-one ensures that the final API retains the required (S) configuration at the newly formed ester linkage via Mitsunobu inversion of the (2R)-alcohol[2]. Utilizing a racemic or (2S)-epimeric mixture of this precursor drastically reduces the yield of the pharmacologically active Orlistat isomer, necessitating costly downstream chiral separations [1].

Evidence DimensionStereospecific API Conversion
Target Compound Data(2R)-hydroxyl configuration enables direct Mitsunobu inversion to the (S)-ester
Comparator Or Baseline(2S)-epimer or racemic precursors
Quantified DifferencePrevents the formation of inactive (R)-ester Orlistat epimers, ensuring high target stereochemical yield
ConditionsMitsunobu esterification with N-formyl-L-leucine

Procuring the exact (2R)-epimer is mandatory for synthetic chemists to achieve the correct final stereochemistry of the Orlistat API without yield-destroying side reactions.

Baseline Probe for Endocannabinoid Lipase Inhibition

While Orlistat is a potent inhibitor of lipases, its free alcohol precursor serves as a critical structure-activity relationship (SAR) probe[1]. The removal of the N-formyl-L-leucine ester significantly alters the compound's steric bulk and binding affinity within the hydrophobic pocket of lipases responsible for 2-arachidonoylglycerol (2-AG) hydrolysis [2]. Comparative binding assays utilize this precursor to quantify the exact contribution of the leucine ester moiety to the overall inhibitory potency and enzyme selectivity [1].

Evidence DimensionLipase Binding Pocket Steric Profile
Target Compound DataUnobstructed beta-lactone core due to the absence of the bulky leucine ester
Comparator Or BaselineFully esterified Orlistat (Tetrahydrolipstatin)
Quantified DifferenceProvides a baseline measurement of beta-lactone pharmacophore activity isolated from ester-driven hydrophobic interactions
ConditionsIn vitro 2-AG hydrolysis / MAGL / DAGL inhibition assays

For researchers developing novel endocannabinoid modulators, this compound is the essential baseline control for evaluating ester side-chain modifications.

Pharmaceutical Quality Control and Batch Release

Procured strictly as Orlistat USP Related Compound A for calibrating HPLC instruments, determining system suitability, and quantifying degradation products or synthetic impurities in commercial Orlistat API and capsule batches to ensure regulatory compliance [1].

Commercial API Manufacturing

Utilized as the advanced, stereochemically pure intermediate for the final synthetic step of Orlistat, undergoing Mitsunobu esterification with N-formyl-L-leucine to yield the active pharmaceutical ingredient with the correct (S)-ester configuration [2].

Endocannabinoid System SAR Studies

Employed as a structural analog of Tetrahydrolipstatin in biochemical assays to establish baseline beta-lactone binding metrics, aiding in the design of novel, selective inhibitors for 2-arachidonoylglycerol (2-AG) hydrolysis [3].

XLogP3

8.3

UNII

BJV8QU12YI

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

104872-06-2

Wikipedia

(3S,4S)-3-hexyl-4-((R)-2-hydroxytridecyl)-2-oxetanone

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